2-(1h-Imidazol-4-yl)pyrazine dihydrochloride
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Overview
Description
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride is a chemical compound with the molecular formula C7H8Cl2N4 and a molecular weight of 219.071 g/mol . This compound is characterized by the presence of both imidazole and pyrazine rings, which are important heterocyclic structures in organic chemistry. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)pyrazine dihydrochloride typically involves the formation of the imidazole and pyrazine rings through cyclization reactions. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the catalytic processes involved.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole or pyrazine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole or pyrazine oxides, while substitution reactions can introduce new functional groups into the heterocyclic rings.
Scientific Research Applications
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1H-Imidazol-4-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine ring can also participate in various biochemical processes, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Another compound with both imidazole and pyridine rings, used in similar research applications.
4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring and is used in the synthesis of various pharmaceuticals.
Uniqueness
2-(1H-Imidazol-4-yl)pyrazine dihydrochloride is unique due to the combination of imidazole and pyrazine rings, which provide distinct chemical properties and reactivity. This makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C7H8Cl2N4 |
---|---|
Molecular Weight |
219.07 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H6N4.2ClH/c1-2-10-6(3-8-1)7-4-9-5-11-7;;/h1-5H,(H,9,11);2*1H |
InChI Key |
JAMUBLDPUFQGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=CN=CN2.Cl.Cl |
Origin of Product |
United States |
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